molecular formula C6H15N2O4P B5012805 2-Amino-2-diethoxyphosphorylacetamide

2-Amino-2-diethoxyphosphorylacetamide

Cat. No.: B5012805
M. Wt: 210.17 g/mol
InChI Key: RWIKFLPGIYNMFE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-diethoxyphosphorylacetamide typically involves the reaction of diethyl phosphite with glycine or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature, typically around 80-100°C, to ensure complete conversion of the reactants to the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. The final product is purified using techniques such as crystallization, filtration, and drying to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-diethoxyphosphorylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phosphonates and amides.

Scientific Research Applications

2-Amino-2-diethoxyphosphorylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Amino-2-diethoxyphosphorylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site and inhibiting the enzyme’s activity. Additionally, the phosphoryl group can participate in phosphorylation reactions, which are crucial in various biochemical pathways.

Comparison with Similar Compounds

  • Diethyl (2-amino-2-oxoethyl)phosphonate
  • Phosphonic acid, (carbamoylmethyl)-, diethyl ester
  • 2-Aminopyrimidine derivatives

Comparison: 2-Amino-2-diethoxyphosphorylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the synthesis of various derivatives and has potential applications in multiple fields. Its ability to undergo diverse chemical reactions and its role as an enzyme inhibitor make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-amino-2-diethoxyphosphorylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N2O4P/c1-3-11-13(10,12-4-2)6(8)5(7)9/h6H,3-4,8H2,1-2H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIKFLPGIYNMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(=O)N)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N2O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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